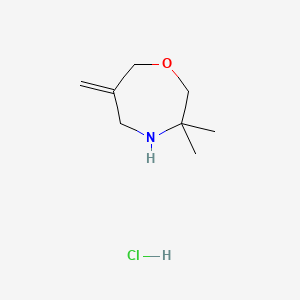
3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride is a chemical compound with a unique structure that includes an oxazepane ring
Vorbereitungsmethoden
The synthesis of 3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride involves several steps. One common method includes the reaction of 3,3-dimethyl-1-butyne with a suitable reagent to form the desired oxazepane ring. The reaction conditions typically involve the use of a transition metal catalyst and specific solvents to facilitate the formation of the oxazepane ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepane derivatives with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can induce conformational changes in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride can be compared with other similar compounds such as 3,3-Dimethyl-6-methylidene-1,4-cyclohexadiene and 3,3-dimethyl-6-methylidenecyclohexene. These compounds share structural similarities but differ in their chemical properties and reactivity. The presence of the oxazepane ring in this compound makes it unique and potentially more versatile in its applications .
Eigenschaften
Molekularformel |
C8H16ClNO |
|---|---|
Molekulargewicht |
177.67 g/mol |
IUPAC-Name |
3,3-dimethyl-6-methylidene-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-4-9-8(2,3)6-10-5-7;/h9H,1,4-6H2,2-3H3;1H |
InChI-Schlüssel |
GKCNNADMMBVTHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCC(=C)CN1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


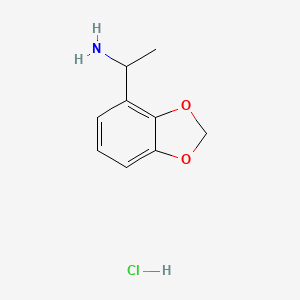
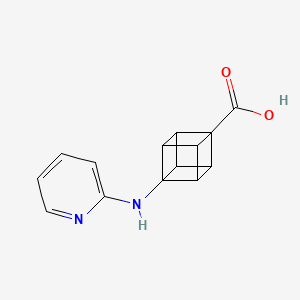
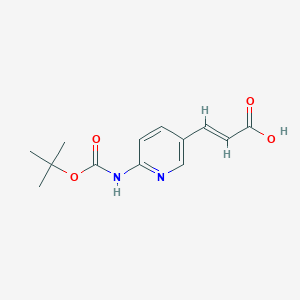
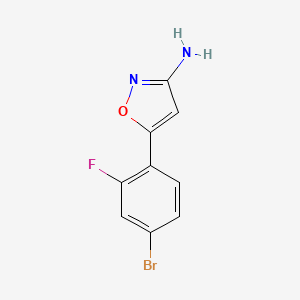
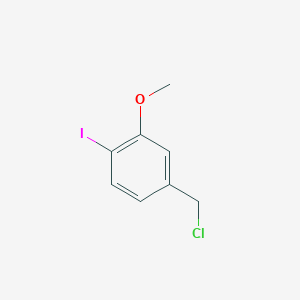



![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)

![(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
![4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)
![1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)

